molecular formula C17H21BF3NO3 B13026117 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B13026117
M. Wt: 355.2 g/mol
InChI Key: HPCJIAZDNKHMDF-UHFFFAOYSA-N
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Description

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one is an organic compound that features a unique combination of boron, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Boronate Ester: The initial step involves the reaction of 4-bromo-3-(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate.

    Cyclization: The resulting boronate ester is then subjected to a cyclization reaction with pyrrolidin-2-one in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of boron and fluorine atoms.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The presence of boron and fluorine atoms allows the compound to participate in unique chemical interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with similar reactivity.

    N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: A compound with similar boronate ester functionality.

Uniqueness

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the presence of both trifluoromethyl and boronate ester groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the development of new synthetic methodologies and applications in various fields of research.

Properties

Molecular Formula

C17H21BF3NO3

Molecular Weight

355.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)13-8-7-11(10-12(13)17(19,20)21)22-9-5-6-14(22)23/h7-8,10H,5-6,9H2,1-4H3

InChI Key

HPCJIAZDNKHMDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)C(F)(F)F

Origin of Product

United States

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